methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate
Overview
Description
Methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate is a complex organic compound known for its diverse applications in various fields of science and technology. This compound is characterized by its unique structure, which includes a hydroxy group, a nitro group, and a carbamimidothioate moiety. It is primarily used in research and development due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with methyl carbamimidothioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in a suitable solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction parameters to ensure high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy and nitro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
Methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl N’-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate: Similar structure but lacks the nitro group.
Methyl N’-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]carbamimidothioate: Similar structure with a different position of the nitro group.
Uniqueness
Methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate is unique due to the specific positioning of the hydroxy and nitro groups, which significantly influence its chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects .
Properties
IUPAC Name |
methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-17-9(10)12-11-5-6-4-7(13(15)16)2-3-8(6)14/h2-5,14H,1H3,(H2,10,12)/b11-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQQAIZKPRJJC-VZUCSPMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\N=C\C1=C(C=CC(=C1)[N+](=O)[O-])O)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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